Oral Bioavailability vs. Furamidine (DB75): Conversion of a Non‑Oral Diamidine into an Orally Delivered Agent
The primary innovation of pafuramidine is its oral bioavailability. In rats and monkeys, oral absorption of pafuramidine reached approximately 50–70%, resulting in systemic bioavailability of the active metabolite furamidine of 10–20% [1]. In contrast, furamidine itself lacks adequate oral availability, necessitating parenteral administration or prodrug strategies [2]. This represents a qualitative advance—from a non‑orally available diamidine to an orally deliverable therapy—and is the foundational reason pafuramidine was selected for clinical development over furamidine.
| Evidence Dimension | Systemic bioavailability of active diamidine following oral administration |
|---|---|
| Target Compound Data | Pafuramidine oral absorption ~50–70%; furamidine systemic bioavailability 10–20% (rat and monkey) [1] |
| Comparator Or Baseline | Furamidine (DB75) – lacks adequate oral availability; negligible systemic exposure without prodrug conversion [2] |
| Quantified Difference | Qualitative transition from non‑oral to oral delivery; ∼50–70% absorption achieved |
| Conditions | Radiolabeled ¹⁴C‑DB289 administered orally and intravenously to Sprague‑Dawley rats and cynomolgus monkeys [1] |
Why This Matters
The ability to administer an oral diamidine eliminates the need for parenteral delivery, enabling oral dosing in in vivo models and reducing formulation complexity for research use.
- [1] Midgley I, et al. Pharmacokinetics and metabolism of the prodrug DB289 in rat and monkey. Drug Metab Dispos. 2007;35(6):955‑967. PMID: 17360833. View Source
- [2] Sturk LM, et al. Distribution and quantitation of DB75 and its N‑methoxy prodrug DB289 in murine brain tissue. Acta Trop. 2004;91(2):131‑143. PMID: 15234662. View Source
